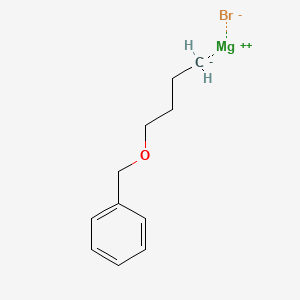

4-(Benzyloxy)butylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)butylmagnesium bromide is typically prepared by reacting 4-(benzyloxy)butyl bromide with magnesium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict anhydrous conditions, and employing automated systems to control the reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzyloxy)butylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols with a four-carbon chain extension and a terminal benzyloxy group.

Alkylation Reactions: Acts as a nucleophile in alkylation reactions with suitable acceptors, introducing a four-carbon chain with a benzyloxy group.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.

Conditions: Reactions are usually carried out under an inert atmosphere to prevent degradation of the Grignard reagent.

Major Products:

Alcohols: The primary products formed from reactions with carbonyl compounds are alcohols with a four-carbon chain extension and a terminal benzyloxy group.

Aplicaciones Científicas De Investigación

4-(Benzyloxy)butylmagnesium bromide is an organomagnesium compound and Grignard reagent that is useful in synthesizing complex organic molecules because it can act as a nucleophile. It has a molecular formula of C11H15BrMgO . The compound features a butyl group linked to a benzyloxy moiety.

Scientific Research Applications

This compound is used in organic synthesis for a variety of applications.

Protecting Groups The benzyloxy (BnO) group serves as a protecting group for the hydroxyl (-OH) functionality. Protecting groups temporarily mask a functional group while allowing reactions to occur at other sites in the molecule. The BnO group can be selectively removed under appropriate conditions to reveal the underlying hydroxyl group.

Lipophilicity The butyl chain provides lipophilicity (fat-loving character) to the molecule, which can be advantageous in situations where solubility or interaction with biological targets is important.

Synthesis of Alcohols As a Grignard reagent, this compound is instrumental in converting carbonyl compounds into alcohols. It can react with carbonyl compounds (aldehydes, ketones, esters) to form alcohols with a four-carbon chain extension and a terminal benzyloxy group. These alcohols can be further manipulated to obtain complex organic molecules.

Alkylation Reactions this compound can act as a nucleophile in alkylation reactions with suitable acceptors, introducing a four-carbon chain with a benzyloxy group. This is useful for creating new carbon-carbon bonds in organic molecules.

Precursor for Organometallic Compounds this compound can be used as a precursor for the synthesis of other organometallic compounds containing the four-carbon chain with a benzyloxy group. These organometallic compounds may find applications in catalysis or materials science.

Coupling Reactions This compound can engage in coupling reactions with electrophiles, enabling the formation of more complex structures.

Imide Synthesis Using [4‐(benzyloxy)butyl]magnesium bromide, the yield of desired imide was improved, and the ratio of diastereoselectivity for trans to cis .

Factors Influencing Reactivity

Research indicates that varying solvent systems and reaction conditions can significantly influence product yields and selectivity. The reactivity of this compound can be influenced by the solvent used; tetrahydrofuran is commonly employed due to its ability to stabilize the Grignard species.

Similar Compounds

Several compounds share structural and functional similarities with this compound.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Benzyloxy)phenylmagnesium bromide | Aromatic Grignard reagent | Contains a phenyl group instead of butyl |

| 3-(Benzyloxy)propylmagnesium bromide | Shorter alkyl chain | More sterically hindered due to shorter chain |

| 2-(Benzyloxy)ethylmagnesium bromide | Ethylene-based Grignard reagent | More reactive towards certain electrophiles |

| 1-Benzyloxy-3-bromopropane | Non-Grignard alkyl halide | Lacks magnesium coordination; used differently |

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)butylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The benzyloxy group serves as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites in the molecule.

Comparación Con Compuestos Similares

Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.

Butylmagnesium Bromide: Similar in structure but lacks the benzyloxy protecting group.

Uniqueness: 4-(Benzyloxy)butylmagnesium bromide is unique due to the presence of the benzyloxy group, which serves as a protecting group for hydroxyl functionalities. This allows for selective reactions and the synthesis of more complex molecules.

Actividad Biológica

4-(Benzyloxy)butylmagnesium bromide is a Grignard reagent with potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a compound of interest for researchers exploring biological activities, particularly in the context of drug development.

- Molecular Formula : C11H15BrMgO

- Molecular Weight : 267.4479 g/mol

- CAS Number : 119272-62-7

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 4-(benzyloxy)butanol with magnesium in the presence of bromine. This Grignard reagent can react with various electrophiles, leading to the formation of complex organic molecules.

Antimycobacterial Activity

Research has indicated that derivatives related to this compound exhibit significant antimycobacterial properties. A study synthesized a series of compounds, including N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which showed minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid. These compounds were selective for Mycobacterium tuberculosis (Mtb), demonstrating low toxicity towards Vero and HepG2 cell lines, indicating their potential as therapeutic agents against tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. Variations in substituents on the quinoline ring and the benzyloxy group were found to significantly impact lipophilicity and, consequently, biological activity. For example, different halogen or alkyl substitutions on the quinoline structure were evaluated for their effects on Mtb inhibition .

Study on Antimycobacterial Compounds

A prominent study focused on synthesizing and evaluating a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines. The results indicated that two compounds exhibited MIC values similar to isoniazid against Mtb strains. The study also assessed chemical stability, permeability, and metabolic stability, which are essential for drug development .

Evaluation of PPARα Agonism

Another investigation into compounds derived from the benzyloxy-benzylamino chemotype revealed their ability to act as PPARα agonists. These compounds demonstrated improved potency and selectivity compared to initial hits, suggesting that modifications based on structural insights could enhance their therapeutic profiles .

Summary of Findings

| Compound | Activity | MIC (µg/mL) | Selectivity |

|---|---|---|---|

| N-(4-(benzyloxy)benzyl)-4-aminoquinoline 1 | Antimycobacterial | Similar to Isoniazid | High |

| N-(4-(benzyloxy)benzyl)-4-aminoquinoline 2 | Antimycobacterial | Similar to Isoniazid | High |

| PPARα Agonist A91 | PPARα Activation | <5 µM | Safe profile |

Propiedades

IUPAC Name |

magnesium;butoxymethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSIAILAJRPNTC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.